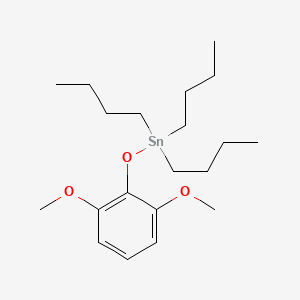
Tributyl(2,6-dimethoxyphenoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(2,6-dimethoxyphenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and three butyl groups. This compound is of interest due to its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(2,6-dimethoxyphenoxy)stannane can be synthesized through the Stille cross-coupling reaction, which involves the coupling of an aryl halide with an organotin compound in the presence of a palladium catalyst. The general reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst, a biarylphosphine ligand, and a base such as cesium fluoride (CsF) in a solvent like tert-butanol (t-BuOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2,6-dimethoxyphenoxy)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak, nonionic bond between tin and hydrogen, which can cleave homolytically.
Substitution Reactions: It can participate in substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in radical reactions.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or photolysis.
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is often a dehalogenated or cyclized compound .
Aplicaciones Científicas De Investigación
Tributyl(2,6-dimethoxyphenoxy)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through radical reactions.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of organotin compounds on biological systems, including their toxicity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of tributyl(2,6-dimethoxyphenoxy)stannane primarily involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various chemical transformations, such as the reduction of halides or the cyclization of unsaturated compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the phenoxy group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups. It is used in similar reactions but has different reactivity and toxicity profiles.
Tributylphenylstannane: Contains a phenyl group instead of the dimethoxyphenoxy group.
Uniqueness
Tributyl(2,6-dimethoxyphenoxy)stannane is unique due to the presence of the dimethoxyphenoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in reactions where the electronic properties of the phenoxy group can be exploited.
Propiedades
Número CAS |
216668-39-2 |
|---|---|
Fórmula molecular |
C20H36O3Sn |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
tributyl-(2,6-dimethoxyphenoxy)stannane |
InChI |
InChI=1S/C8H10O3.3C4H9.Sn/c1-10-6-4-3-5-7(11-2)8(6)9;3*1-3-4-2;/h3-5,9H,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
ORLKDSRVPJZUMY-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=CC=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


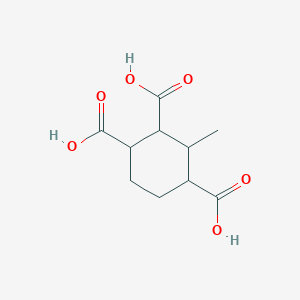
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
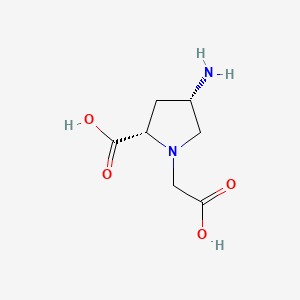
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
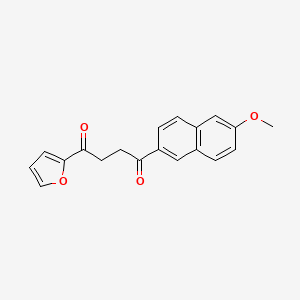
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)

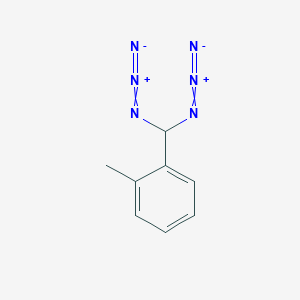
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
